molecular formula C15H16OS B14301717 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one CAS No. 118467-10-0

2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one

Cat. No.: B14301717
CAS No.: 118467-10-0
M. Wt: 244.4 g/mol
InChI Key: DKWQMXZFCQRHLY-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound falls under the category of spiro compounds, which are known for their structural rigidity and diverse applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one typically involves the reaction of a phenylsulfanyl group with a spirocyclic non-2-en-1-one precursor. One common method includes the use of Friedel-Crafts alkylation, where the phenylsulfanyl group is introduced to the spirocyclic system under acidic conditions . Another approach involves pericyclic reactions such as cycloaddition, which can efficiently form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the spirocyclic core .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the spirocyclic structure can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts specific chemical reactivity and biological activity. Its spirocyclic structure also provides rigidity and stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

118467-10-0

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

3-phenylsulfanylspiro[4.4]non-2-en-4-one

InChI

InChI=1S/C15H16OS/c16-14-13(17-12-6-2-1-3-7-12)8-11-15(14)9-4-5-10-15/h1-3,6-8H,4-5,9-11H2

InChI Key

DKWQMXZFCQRHLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC=C(C2=O)SC3=CC=CC=C3

Origin of Product

United States

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